N-Trityl-L-serine methyl ester
Description
Context and Significance within Serine Derivative Chemistry
The protection of amino acids is a fundamental concept in peptide synthesis and the broader field of organic chemistry. nih.gov In the case of N-Trityl-L-serine methyl ester, the trityl group, a triphenylmethyl group, provides steric hindrance that effectively shields the amino group from unwanted reactions. This protection is crucial for preventing side reactions and ensuring the regioselective modification of the serine backbone. The methyl esterification of the carboxyl group further enhances the compound's utility by increasing its solubility in organic solvents, a critical factor for its application in solution-phase peptide synthesis. sigmaaldrich.comnih.gov
The presence of these protecting groups allows for the selective manipulation of the primary hydroxyl group of the serine moiety. This targeted reactivity is a cornerstone of its significance, as it opens avenues for the synthesis of a diverse array of complex molecules, including unnatural amino acids, pharmaceutical intermediates, and other fine chemicals.
Role as a Chiral Precursor in Stereoselective Synthesis
The inherent chirality of L-serine is preserved in this compound, making it an exemplary chiral precursor. In stereoselective synthesis, the goal is to produce a specific stereoisomer of a target molecule, a task of paramount importance in the development of pharmaceuticals, where different stereoisomers can exhibit vastly different biological activities.
This compound serves as a foundational building block, with its well-defined stereochemistry being transferred to subsequent products. This transfer of chirality is a highly sought-after attribute in asymmetric synthesis, as it provides a reliable and efficient means of controlling the three-dimensional arrangement of atoms in the final product. Researchers have successfully employed this chiral synthon in the synthesis of a variety of complex natural products and their analogues, underscoring its versatility and importance in modern organic chemistry.
Interactive Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C23H23NO3 |
| Molecular Weight | 361.43 g/mol |
| Melting Point | 148-150 °C |
| Appearance | White to off-white powder |
| Optical Activity | [α]20/D +31°, c = 1 in methanol (B129727) |
| CAS Number | 4465-44-5 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-(tritylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWQKKSNNYYEK-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271054 | |
| Record name | N-(Triphenylmethyl)-L-serine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4465-44-5 | |
| Record name | N-(Triphenylmethyl)-L-serine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4465-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Triphenylmethyl)-L-serine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Serine, N-(triphenylmethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Employment of the N Trityl Protecting Group in Organic Synthesis
Principles of Amine Protection and Orthogonal Protecting Group Chemistry
In the multi-step synthesis of complex organic molecules like peptides and pharmaceuticals, specific functional groups must be temporarily masked to prevent them from undergoing unwanted reactions. wikipedia.org Amino groups are particularly reactive and susceptible to reactions with various reagents, including those used for oxidation and alkylation. libretexts.org Therefore, protecting the amino group is crucial to ensure chemoselectivity during synthesis. wikipedia.orglibretexts.org
A protecting group is a reversibly formed derivative of a functional group that renders it inert to specific reaction conditions. organic-chemistry.org For amines, common protecting groups include carbamates such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.commasterorganicchemistry.comslideshare.net The trityl (Tr) group, a triphenylmethyl moiety, is another important protecting group for amines, prized for its unique characteristics. total-synthesis.com The nitrogen atom in a protected amine, such as in an amide or carbamate, is significantly less nucleophilic. libretexts.orgmasterorganicchemistry.com
The concept of orthogonal protection is fundamental in complex syntheses. fiveable.mebham.ac.uk It involves using multiple protecting groups within the same molecule that can be removed under different, non-interfering conditions. wikipedia.orgfiveable.me For instance, one group might be cleaved by acid, another by base, and a third by hydrogenolysis. wikipedia.org This strategy allows for the selective deprotection and reaction of specific functional groups while others remain protected. fiveable.mebham.ac.uknumberanalytics.com A classic example is the use of an acid-labile Boc group and a base-labile Fmoc group in the same molecule, enabling the removal of one without affecting the other. organic-chemistry.org The trityl group, being highly acid-labile, fits well into orthogonal protection schemes. peptide.com
Acid-Labile Deprotection Strategies of the N-Trityl Group
A key feature of the N-trityl group is its susceptibility to cleavage under acidic conditions. total-synthesis.comontosight.ai The deprotection mechanism proceeds via the formation of a highly stable trityl cation, a consequence of the positive charge being delocalized over the three phenyl rings. total-synthesis.com This stability allows for the removal of the trityl group under a range of acidic conditions, from strong to mild. total-synthesis.comacademie-sciences.fr
Cleavage Conditions Utilizing Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA) is a strong acid commonly used for the deprotection of trityl groups. peptide.comcommonorganicchemistry.com In solid-phase peptide synthesis, a cocktail containing a high concentration of TFA (e.g., 90%) is often employed to simultaneously cleave the synthesized peptide from the resin support and remove acid-labile side-chain protecting groups, including trityl. peptide.compeptide.com
However, the generation of the electrophilic trityl cation during TFA cleavage can lead to unwanted side reactions with sensitive amino acid residues like tryptophan or cysteine. masterorganicchemistry.com To prevent this, nucleophilic scavengers such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIPS) are typically added to the cleavage cocktail to trap the trityl cation. total-synthesis.comthermofisher.com In some cases, complete removal of the trityl group with TFA can be challenging, particularly when it is sterically hindered or in the vicinity of certain chemical structures. nih.gov For instance, incomplete deprotection of an asparagine-trityl group has been observed when a reduced peptide bond is nearby. nih.gov
Mild Acidic Deprotection and Selective Removal
The high sensitivity of the trityl group to acid allows for its removal under much milder conditions than those required for other acid-labile groups like Boc. peptide.com This difference in lability is the basis for its selective removal in orthogonal protection strategies. acs.org For example, the trityl group can be cleaved using dilute solutions of TFA (e.g., 1-2%) or other mild acids like acetic acid or formic acid, while keeping Boc groups intact. total-synthesis.comrsc.org
Lewis acids also provide a mild and efficient means for detritylation. acs.org Reagents such as zinc bromide (ZnBr2) and magnesium bromide (MgBr2) have been shown to effectively remove the trityl group, sometimes with enhanced selectivity due to chelation effects with neighboring functional groups. total-synthesis.comacs.org A three-component system using a Lewis acid, a mild protic acid like hexafluoroisopropanol, and a reducing agent has also been developed for the rapid and mild removal of trityl groups, which is compatible with acetyl, silyl, and Fmoc groups. rsc.org This selectivity is crucial for synthesizing complex molecules where precise control over the sequence of deprotection is necessary. nih.govtubitak.gov.tr
Stereochemical Influence and Conformational Control Exerted by the Trityl Group
The trityl group is exceptionally bulky due to its three phenyl rings. ontosight.ai This steric hindrance is not merely a passive feature; it actively influences the stereochemical outcome of reactions and controls the conformation of the molecule to which it is attached. amu.edu.plnih.gov
The trityl group can act as a "structuring factor," influencing the diastereo- and enantioselectivity of reactions by shielding one face of a reactive center. amu.edu.pl Its large size effectively reduces the number of possible reaction pathways. amu.edu.pl From a stereochemical perspective, the trityl moiety itself is a dynamic system, resembling a rotor where the phenyl rings can adopt a propeller-like arrangement (P or M helicity). nih.govacs.org When attached to a chiral center, this chirality can be transferred to the trityl group, resulting in a preferred helical conformation. rsc.org
Impact of Trityl Protection on Substrate Solubility in Reaction Media
The introduction of a trityl group significantly alters the solubility of a substrate. The three phenyl rings make the trityl group large and highly non-polar or hydrophobic. solubilityofthings.comtotal-synthesis.com Consequently, attaching a trityl group to a polar molecule, such as an amino acid or a carbohydrate, generally increases its solubility in non-polar organic solvents like dichloromethane (B109758), chloroform (B151607), and benzene. solubilityofthings.comtotal-synthesis.com
This property is particularly advantageous in synthetic chemistry. For example, in carbohydrate chemistry, the hydrophobicity imparted by trityl groups is useful for the protection and manipulation of highly polar sugar building blocks in organic media. total-synthesis.com Conversely, trityl-protected compounds exhibit very low solubility in polar solvents like water. solubilityofthings.com In some cases, the poor solubility of the deprotected product can be problematic; for instance, after cleaving a trityl group with TFA to yield a primary amine salt, isolation of the free amine can be difficult due to its low solubility in common extraction solvents. nih.gov The modification of the trityl group itself, for instance by adding oligoethylene glycol chains, has been explored to achieve water solubility for specific applications. mdpi.com The non-planar conformation of the trityl group can also help to increase solubility by preventing π-π stacking interactions between aromatic systems. glenresearch.com
Chemical Transformations and Reactivity Profiles of N Trityl L Serine Methyl Ester
Derivatization at the Hydroxyl Moiety of the Serine Side Chain
The primary alcohol of the serine side chain in N-Trityl-L-serine methyl ester is a key site for chemical modification, allowing for the introduction of various functional groups through substitution reactions.
The Mitsunobu reaction is a powerful method for the stereospecific conversion of the primary alcohol in this compound into a wide range of other functionalities, proceeding with an inversion of configuration at the chiral center. The use of the N-trityl group is particularly advantageous as it effectively prevents the common side reaction of β-elimination to form dehydroalanine (B155165) derivatives, a problem often encountered with other N-protecting groups. semanticscholar.orgtudublin.ie
The reaction is typically carried out under mild, anhydrous conditions. Standard reagents include a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in a suitable aprotic solvent, most commonly tetrahydrofuran (B95107) (THF). tudublin.ienih.gov
The scope of the Mitsunobu reaction with this compound is broad, accommodating a variety of acidic nucleophiles. This allows for the synthesis of orthogonally protected α,β-diaminopropionic acids and other complex amino acid derivatives. tudublin.ienih.gov For instance, reaction with N-Boc-p-toluenesulfonamide as the nucleophile proceeds in high yield. tudublin.ie Other successful nucleophiles include phthalimide, p-nitrophenol, and o-nitrobenzenesulfonyl-protected amines. tudublin.ienih.govresearchgate.net
Table 1: Mitsunobu Reaction of this compound with Various Nucleophiles
| Nucleophile | Reagents | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Boc p-toluenesulfonamide | DEAD, PPh₃ | THF | Orthogonally protected α,β-diaminopropionic acid | 75% | tudublin.ie |
| o-Nitrobenzenesulfonyl-protected amine | DIAD, PPh₃ | N/A | Coupled intermediate for L-anap synthesis | 88% (2 steps) | nih.gov |
| 4-Nitrobenzoic acid | DEAD, PPh₃ | THF | O-4-nitrobenzoyl-N-Trityl-L-serine methyl ester | 70% | cdnsciencepub.com |
| p-Nitrophenol | DEAD, PPh₃ | THF | N-trityl-O-(p-nitrophenyl)-L-serine methyl ester | N/A | researchgate.net |
To facilitate nucleophilic substitution or elimination, the hydroxyl group of this compound can be converted into a superior leaving group. This is commonly achieved by transforming it into an activated sulfonate ester, such as a mesylate or tosylate. tudublin.ie This activation is the first step in the widely used modified Wenker synthesis for aziridines.
The mesylation is typically performed by treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, like triethylamine (B128534) (Et₃N), in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (B109758) (CH₂Cl₂). tudublin.iesunderland.ac.uk Similarly, tosylates can be prepared using p-toluenesulfonyl chloride (TsCl) in pyridine. These reactions effectively convert the poor hydroxyl leaving group into a highly effective mesylate or tosylate group, which is readily displaced in subsequent steps. ias.ac.in The resulting N-trityl serine methyl ester-O-mesylate is a key alanyl transfer synthon, useful for forming other amino acids. ias.ac.in
Table 2: Synthesis of Activated Esters from this compound
| Activated Ester | Reagents | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Mesylate | Methanesulfonyl chloride, Triethylamine | THF or CH₂Cl₂ | Intermediate for aziridine (B145994) synthesis. | tudublin.iesunderland.ac.uk |
| Tosylate | p-Toluenesulfonyl chloride, Pyridine | Pyridine | Intermediate for aziridine synthesis. |
Intramolecular Cyclization Reactions and Aziridine Formation
The activated esters of this compound are prime substrates for intramolecular cyclization, leading to the formation of highly valuable and synthetically versatile N-tritylaziridine-2-carboxylates.
The synthesis of methyl (S)-1-tritylaziridine-2-carboxylate is efficiently achieved through an intramolecular Sɴ2 reaction. sunderland.ac.uk Following the activation of the hydroxyl group as a mesylate or tosylate, the addition of a base, such as triethylamine, facilitates the deprotonation of the trityl-protected amine. The resulting nitrogen anion then displaces the sulfonate ester in an intramolecular fashion to form the strained three-membered aziridine ring. tudublin.ie
A convenient 'one-pot' procedure has been developed for this transformation, starting directly from this compound. rsc.orgresearchgate.net In this method, the compound is treated with methanesulfonyl chloride and an excess of triethylamine. The reaction first forms the mesylate intermediate in situ, which is then heated to induce cyclization, providing the desired N-tritylaziridine-2-carboxylate in good yield. tudublin.ie This process is a modification of the Wenker aziridine synthesis. It is important to control the reaction conditions, as the aziridine product can undergo ring-opening by chloride ions, which may be present as impurities, leading to the formation of N-trityl-β-chloroalanine ester as a by-product.
An alternative cyclization pathway for this compound involves the formation of a cyclic sulfamidate. rsc.orgrsc.org These five-membered heterocyclic structures are also synthesized from the parent amino alcohol. The process involves reaction with thionyl chloride (SOCl₂) in the presence of a base, which forms a cyclic sulfamidite intermediate. rsc.orgmdpi.com Subsequent oxidation, for instance with ruthenium tetroxide (RuO₄), yields the corresponding cyclic sulfamidate. mdpi.com
Research indicates that the cyclic sulfamidate derived from this compound is thermally stable at temperatures below 50 °C. rsc.org The formation of the cyclic product is highly dependent on the reaction conditions, more so than with less sterically hindered amino alcohols. rsc.org These cyclic sulfamidates are useful electrophilic intermediates that can react with various nucleophiles in ring-opening reactions. mdpi.com
Ring-Opening Reactions of Aziridine Intermediates Derived from this compound
The N-tritylaziridine-2-carboxylates derived from this compound are valuable synthetic intermediates, largely due to the high ring strain of the aziridine heterocycle (26-27 kcal/mol), which makes them susceptible to nucleophilic ring-opening reactions. clockss.org These reactions provide a versatile route for the synthesis of α- and β-amino acids and their derivatives. clockss.org
The regioselectivity of the ring-opening is a key consideration. While heteroatom nucleophiles typically attack the β-carbon (C3) to yield α-amino acid derivatives, carbon-based nucleophiles can show less regioselectivity. clockss.org The N-trityl group activates the aziridine ring towards cleavage.
A variety of nucleophiles have been successfully employed to open the N-tritylaziridine ring. Organocuprate reagents, for example, have been used to introduce alkyl and other carbon-based substituents, providing a novel entry to non-proteinogenic amino acids. Wittig reagents have also been shown to react with N-tritylaziridine-2-carboxylate methyl ester to furnish stable phosphorus ylides, which are precursors for unsaturated amino acids. The reaction of the aziridinium (B1262131) ion intermediate with chloride ions, as mentioned earlier, is an example of ring-opening with a halide nucleophile. bioorg.org
Table 3: Examples of Ring-Opening Reactions of N-Tritylaziridine-2-carboxylates
| Nucleophile/Reagent | Product Type | Key Features | Reference |
|---|---|---|---|
| Organocuprates (e.g., Bu₂Cu(CN)Li₂) | Substituted α-amino acids | Provides a route to complex, non-proteinogenic amino acids. | |
| Wittig Reagents | Phosphorus ylides | Intermediates for the synthesis of unsaturated amino acids. | |
| Chloride ion (Cl⁻) | β-chloroalanine derivatives | Can be a side reaction during aziridine synthesis. | |
| Acid Chlorides (e.g., AcCl) | β-amino-α-chloro compounds | Proceeds via an acylaziridinium ion intermediate. | bioorg.org |
Regioselectivity and Diastereoselectivity in Nucleophilic Additions
The stereochemistry of this compound, derived from the natural amino acid L-serine, provides a robust platform for stereocontrolled synthesis. A key transformation of this compound involves the conversion of its hydroxyl group into a suitable leaving group, which facilitates an intramolecular nucleophilic substitution by the nitrogen atom to form a strained three-membered aziridine ring. This process yields methyl (S)-1-tritylaziridine-2-carboxylate. mdpi.comrsc.org The formation of the aziridine is highly stereospecific, preserving the chiral integrity of the starting material.
The resulting N-trityl protected aziridine-2-carboxylate (B8329488) is an excellent electrophile for subsequent nucleophilic ring-opening reactions, which function as nucleophilic additions to the strained ring system. The regioselectivity of this ring-opening—that is, whether the nucleophile attacks the α-carbon (C2) or the β-carbon (C3) of the aziridine ring—is a critical aspect of its reactivity. This selectivity is significantly influenced by the nature of the substituent on the aziridine nitrogen and the incoming nucleophile. tudublin.ietudublin.ie
While the bulky N-trityl group offers significant steric hindrance, the electronic properties of the nitrogen substituent play a crucial role in directing the nucleophilic attack. In related systems, it has been demonstrated that electron-withdrawing groups on the nitrogen, such as tosyl (Ts), can lead to different regiochemical outcomes compared to groups like allyloxycarbonyl (alloc). For instance, the ring-opening of an N-tosyl aziridine methyl ester with benzylamine (B48309) resulted in a mixture of products from both α- and β-attack. tudublin.ie In contrast, similar reactions on other N-protected aziridines can proceed with high regioselectivity, favoring attack at the less sterically hindered β-position. tudublin.ie
The choice of protecting groups on the aziridine is therefore a determining factor for the success and regioselectivity of the ring-opening reaction. tudublin.ie The nucleophilic ring-opening of these aziridine-2-carboxylate esters with various nucleophiles, including organometallic reagents, provides a valuable pathway for the asymmetric synthesis of novel α- and β-amino acids. researchgate.net
| Aziridine Derivative | Nucleophile | Reaction Conditions | Observed Products | Reference |
|---|---|---|---|---|
| N-tosyl aziridine methyl ester | Benzylamine | Room Temperature | Mixture of α- and β-attack products (41% and 32% yield, respectively) | tudublin.ie |
| N-alloc aziridine 2-allyl ester | p-Methoxybenzylamine | Not specified | Unsuccessful reaction | tudublin.ie |
| N-trityl aziridine-2-carboxylate | Grignard Reagents | Not specified | Formation of aziridin-2-ylmethanols (attack at ester carbonyl) | |
| N-sulfonyl aziridine-2-carboxylate | Aryl C-nucleophiles (e.g., indoles, pyrroles) | Lewis Acid Catalysis (InCl₃, FeCl₃, Cu(OTf)₂) | Regioselective opening to form β-arylmethylalaninates | researchgate.net |
Chemical Reactivity and Stability of the Carboxyl Methyl Ester Functionality
The carboxyl methyl ester group in this compound is a relatively stable functionality, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without its interference. The compound itself is a white, crystalline solid that is stable under typical storage conditions and at temperatures below 50°C. rsc.orgsigmaaldrich.comsigmaaldrich.comresearchgate.net This stability is evident in its successful use in multi-step syntheses, such as the Mitsunobu reaction and the formation of cyclic sulfamidates, where the methyl ester remains intact. rsc.orgtudublin.ie
Despite its general stability, the methyl ester is susceptible to reaction under specific conditions, providing a handle for further synthetic modifications. The ester can be readily transformed into other functional groups, demonstrating its utility as a versatile intermediate.
Key transformations of the methyl ester group include:
Hydrolysis: The ester can be saponified to the corresponding carboxylic acid. This is typically achieved under basic conditions, for instance, by using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran and water. researchgate.net This deprotection is a common step in peptide synthesis to enable coupling with another amino acid. researchgate.net
Reduction: The ester can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. For example, the methyl ester of the corresponding aziridine, methyl (S)-1-tritylaziridine-2-carboxylate, is reduced to (S)-(1-tritylaziridin-2-yl)methanol. mdpi.com
Grignard Reaction: The ester carbonyl is electrophilic enough to react with organometallic nucleophiles such as Grignard reagents. This reaction converts the ester into a tertiary alcohol, as demonstrated in the synthesis of N-tritylaziridin-2-ylmethanols from methyl N-tritylaziridine-2-carboxylates.
These reactions highlight the dual nature of the methyl ester: it is stable enough to be considered a protecting group for the carboxylic acid during certain synthetic steps, yet it can be selectively transformed when required.
| Transformation | Reagents | Product | Reference |
|---|---|---|---|
| Hydrolysis (Saponification) | LiOH in Dioxane/Water | N-Trityl-L-serine (Carboxylic Acid) | researchgate.net |
| Reduction | Lithium aluminum hydride (LiAlH₄) | (S)-(1-tritylaziridin-2-yl)methanol (Primary Alcohol) | mdpi.com |
| Grignard Reaction | Grignard Reagents (e.g., PhMgBr) | Aziridin-2-yl-diphenylmethanol (Tertiary Alcohol) |
Compound Index
| Compound Name |
|---|
| This compound |
| Methyl (S)-1-tritylaziridine-2-carboxylate |
| N-tosyl aziridine methyl ester |
| Benzylamine |
| N-allyloxycarbonyl (alloc) aziridine 2-allyl ester |
| p-Methoxybenzylamine |
| β-arylmethylalaninates |
| Lithium hydroxide |
| N-Trityl-L-serine |
| Lithium aluminum hydride |
| (S)-(1-tritylaziridin-2-yl)methanol |
| N-tritylaziridin-2-ylmethanols |
Applications in Asymmetric Synthesis and Chiral Building Block Development
Asymmetric Synthesis of Non-Proteinogenic Amino Acid Derivatives
The synthesis of non-proteinogenic amino acids, which are not found in the genetic code of organisms, is of significant interest due to their potential as pharmaceutical agents and probes for biochemical studies. N-Trityl-L-serine methyl ester serves as a versatile starting material for creating these unique amino acid derivatives. For instance, it has been utilized in the synthesis of α-aryl amino acids. nih.gov By converting L-serine methyl ester hydrochloride into a heterocyclic carbamoyl (B1232498) chloride, a subsequent intramolecular N-to-C aryl migration can be induced to yield bicyclic hydantoins, which are then hydrolyzed to afford quaternary α-aryl amino acids. nih.gov This method circumvents the common issue of elimination reactions that occur with polar amino acids bearing β-leaving groups. nih.gov
Furthermore, the strategic manipulation of this compound allows for the introduction of various functionalities at the β-position, leading to a diverse range of non-natural amino acids.
Preparation of Orthogonally Protected Alpha, Beta-Diaminopropionic Acids
Orthogonally protected α,β-diaminopropionic acids (DAP) are essential building blocks for the synthesis of peptides and peptidomimetics with unique structural and functional properties. The synthesis of these compounds can be achieved through the ring-opening of N-protected aziridine-2-carboxylates, which are readily prepared from this compound. tudublin.ie
The process involves the conversion of this compound into an N-trityl aziridine-2-carboxylate (B8329488). tudublin.ie Subsequent ring-opening of this aziridine (B145994) with a suitable amine nucleophile, such as para-methoxybenzylamine, can lead to the formation of orthogonally protected DAP derivatives. tudublin.ie The regioselectivity of the ring-opening reaction is a critical aspect, with careful selection of protecting groups and reaction conditions being necessary to favor the desired product. For example, the ring-opening of N-tosyl aziridine methyl ester with benzylamine (B48309) can yield a mixture of regioisomers, whereas other protecting group strategies can lead to the exclusive formation of the β-attack product. tudublin.ie
| Precursor | Nucleophile | Product | Reference |
| N-Tosyl aziridine methyl ester | Benzylamine | Mixture of α- and β-diaminopropionic acid derivatives | tudublin.ie |
| N-Alloc aziridine allyl ester | p-Methoxybenzylamine | Unsuccessful | tudublin.ie |
Chiral Aziridine Derivatives as Versatile Synthons
This compound is a key precursor for the synthesis of chiral N-tritylaziridine-2-carboxylates. These aziridine derivatives are highly valuable synthetic intermediates due to the strain in their three-membered ring, which makes them susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity allows for the stereospecific introduction of new functional groups.
A common method for the synthesis of methyl N-tritylaziridine-2-carboxylate involves a "one-pot" procedure starting from this compound using methanesulfonyl chloride and triethylamine (B128534). This intramolecular cyclization proceeds with high efficiency. These chiral aziridines can be further transformed into other valuable building blocks, such as N-tritylaziridin-2-ylmethanols, through reduction of the ester functionality. The bulky trityl group plays a crucial role in directing the stereochemical outcome of subsequent reactions.
The versatility of these aziridine derivatives is demonstrated by their use in the synthesis of a wide range of chiral compounds, including non-natural α-amino acids and enzyme inhibitors.
Diastereoselective and Enantioselective Transformations Mediated by this compound
The inherent chirality of this compound and its derivatives makes them excellent candidates for use in diastereoselective and enantioselective transformations. The trityl group, due to its significant steric bulk, can effectively control the facial selectivity of reactions, leading to the preferential formation of one diastereomer or enantiomer.
For example, in the synthesis of α-aryl amino acids from L-serine methyl ester hydrochloride, the formation of the heterocyclic urea (B33335) intermediate proceeds with high diastereoselectivity, affording the thermodynamically favored cis carbamoyl chloride as a single diastereomer. nih.gov This diastereoselectivity is crucial for the subsequent stereospecific intramolecular arylation.
Furthermore, derivatives of this compound, such as chiral aziridine sulfide (B99878) ligands, have been employed in metal-catalyzed asymmetric reactions. These ligands, which combine the steric hindrance of the trityl group with the electronic effects of a sulfide moiety, have shown high enantioselectivity in reactions like the addition of diethylzinc (B1219324) to aldehydes. mdpi.comsemanticscholar.org
| Reaction | Catalyst/Ligand | Product | Enantiomeric Ratio | Reference |
| Diethylzinc addition to benzaldehyde | Aziridine ligand with p-nitro phenyl sulfide group | Secondary alcohol | up to 94.2:5.8 | semanticscholar.org |
Contributions to Complex Natural Product Synthesis (e.g., Furanomycin (B1674273) Derivatives)
This compound and its derivatives have been instrumental in the total synthesis of complex natural products. A notable example is the synthesis of furanomycin, a non-proteinogenic amino acid antibiotic. mdpi.comresearchgate.net L-serine can serve as a chiral pool starting material for the synthesis of key intermediates like Garner's aldehyde. mdpi.comresearchgate.net The synthesis of an (R)-Garner-type aldehyde from L-serine involves protection of the hydroxyl group, reduction of the ester to an alcohol, and subsequent N-Boc protection. researchgate.net This aldehyde is a crucial building block for the construction of the furanomycin backbone.
While direct use of the N-trityl derivative in every step might not be the chosen strategy, the principle of utilizing protected serine esters as chiral precursors is central to these synthetic endeavors. The ability to start from a readily available and stereochemically defined building block like a serine derivative significantly simplifies the synthetic route to complex and biologically active molecules.
Development of L-Serine Derivative Ligands for Catalytic Reactions
Derivatives of L-serine, including those that can be conceptually derived from this compound through deprotection and further modification, have been developed as chiral ligands for a variety of catalytic reactions. nih.govsciforum.netnih.gov These ligands often feature bidentate or tridentate coordination sites that can bind to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction.
For instance, new L-serine derivative ligands have been prepared and successfully used as co-catalysts in Diels-Alder reactions. nih.govsciforum.net These bidentate ligands can coordinate to Lewis acids like Cu(II) and Zn(II), enhancing their catalytic activity. nih.gov The straightforward synthesis of these ligands from commercially available serine derivatives makes them an attractive alternative to more complex and expensive chiral ligands. nih.govsciforum.net
Additionally, chiral aziridine sulfide ligands synthesized from N-trityl aziridine tosylate (derived from this compound) have been evaluated in palladium-catalyzed Tsuji-Trost reactions and the addition of organozinc reagents to aldehydes, demonstrating the potential of these serine-derived structures in asymmetric catalysis. mdpi.comsemanticscholar.org
Role in Peptide Chemistry and Complex Biomolecule Construction
Incorporation into Solid-Phase Peptide Synthesis (SPPS) Protocols
While N-Trityl-L-serine methyl ester is primarily a precursor, its hydrolyzed form, N-Trityl-L-serine, is a key building block in Solid-Phase Peptide Synthesis (SPPS), particularly in strategies that demand exceptionally mild conditions. The defining feature of the N-Trityl group is its lability to dilute acids, allowing for its removal under conditions that preserve sensitive functionalities elsewhere in the peptide chain.
A general approach involves the initial synthesis of N-Trityl-amino acid methyl esters, which are then saponified to the corresponding N-Trityl-amino acids. Current time information in Bangalore, IN. These N-Trityl-amino acids are then incorporated into SPPS protocols. The use of an Nα-Trityl protecting group is often part of an orthogonal protection scheme, for instance, in combination with base-labile side-chain protecting groups. csic.es This strategy facilitates the synthesis of complex peptides, including those that are susceptible to degradation under the harsher conditions of standard Boc/Bzl or even some Fmoc/tBu protocols. csic.esresearchgate.net
The deprotection of the Nα-Trityl group can be achieved with very dilute acid solutions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or with other mild acidic reagents like acetic acid or 1-hydroxybenzotriazole (B26582) (HOBt) in trifluoroethanol (TFE). csic.es This mild deprotection is particularly advantageous for the synthesis of sensitive biomolecules like phosphopeptides or glycopeptides, where repeated exposure to strong acids or bases could be detrimental. researchgate.net
Although the reactivity of Nα-Trityl-amino acids in coupling reactions can be lower compared to their Fmoc or Boc counterparts, their application in SPPS is crucial for specific synthetic challenges where mild conditions are paramount. csic.es
Strategies in Solution-Phase Peptide Synthesis
This compound is well-suited for application in solution-phase peptide synthesis. sigmaaldrich.comscientificlabs.com In this classical approach to peptide synthesis, protected amino acids or peptide fragments are coupled in a suitable solvent, followed by purification of the intermediate product before proceeding to the next coupling step.
The use of this compound offers several advantages in this context. The trityl group provides secure protection of the α-amino group during the coupling reaction, while the methyl ester protects the C-terminus. The high solubility of the protected amino acid ester in common organic solvents facilitates the reaction. After coupling, the N-Trityl group can be selectively removed under mild acidic conditions to allow for chain elongation at the N-terminus. uoa.gr
Historically, the trityl group was one of the early protecting groups used in peptide synthesis. uoa.gr While the saponification of N-trityl amino acid esters can be challenging due to the steric hindrance of the trityl group, this is not an issue when the ester is intended as the C-terminal residue or when the peptide chain is elongated at the N-terminus after trityl group removal. uoa.gr The trityl method is particularly recommended for the elongation of longer peptide chains where milder deprotection steps are beneficial. uoa.gr
Preparation of Branched Peptides and Conjugates
While the specific use of this compound in the synthesis of branched peptides is not extensively documented in readily available literature, the principles of orthogonal protection schemes suggest its potential utility. Branched peptides are typically synthesized by protecting the side chain of an amino acid like lysine (B10760008) or aspartic acid with a group that can be selectively removed to allow for the growth of a second peptide chain. The mild deprotection conditions of the N-Trityl group could be integrated into such complex synthetic routes, potentially offering an alternative to more common protecting groups.
Synthesis of Phosphoserine and Phosphothreonine Containing Peptides
The synthesis of peptides containing phosphoserine is critical for studying cellular signaling pathways. A common strategy is the "post-synthetic phosphorylation" of serine residues after their incorporation into the peptide chain. nih.gov In this approach, a serine residue with an unprotected side-chain hydroxyl group is introduced during SPPS. The assembled peptide-resin is then treated with a phosphorylating agent like dibenzylphosphochloridate. nih.gov
The use of N-Trityl-L-serine (obtained from the methyl ester) is highly compatible with this strategy. The mild conditions required for the removal of the N-Trityl group (dilute TFA) are gentle enough to not affect the integrity of other protecting groups or the growing peptide chain. csic.esresearchgate.net After the full peptide is assembled, the side-chain hydroxyl of the serine residue is available for phosphorylation. The final cleavage from the resin and removal of other side-chain protecting groups, including the benzyl (B1604629) groups from the newly introduced phosphate, can often be accomplished in a single step with a stronger TFA cocktail. nih.gov
Alternatively, pre-phosphorylated N-protected serine building blocks are used. researchgate.netnih.gov While methods using Fmoc-protected phosphoserine derivatives are common, the development of N-Trityl-protected phosphoserine building blocks could be a viable, albeit less common, strategy for syntheses where extremely mild N-terminal deprotection is required.
Applications in Native Chemical Ligation (NCL) and Related Bioconjugation
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large proteins by joining unprotected peptide fragments. The classic NCL reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine. A related and highly significant development is Serine/Threonine Ligation (STL). nih.gov
STL involves the reaction of a peptide with a C-terminal salicylaldehyde (B1680747) (SAL) ester and a second peptide bearing an N-terminal serine or threonine residue. nih.govrsc.org This reaction ultimately forms a native peptide bond at the ligation site. The ability to generate peptide fragments with an N-terminal serine is therefore crucial for this technology. N-Trityl-L-serine can be used as the N-terminal residue in an SPPS campaign to produce such a peptide fragment. After the synthesis is complete and the N-Trityl group is removed, the resulting peptide with a free N-terminal serine is ready for use in STL. This makes N-Trityl-L-serine derivatives valuable tools in the construction of large, synthetic proteins that might be inaccessible by other means.
Furthermore, new methods for the direct, chemoselective functionalization of serine residues in native polypeptides are emerging. One such method uses a phosphorus(V)-based reagent platform to create a stable phosphorothioate (B77711) linkage, tolerating all other natural amino acid side chains. nih.govnih.gov The ability to synthetically produce specific peptide fragments using building blocks like N-Trityl-L-serine is fundamental to exploring and developing these novel bioconjugation strategies.
Addressing Aggregation and Side Reactions in Peptide Elongation
A significant challenge in SPPS is the aggregation of the growing peptide chain, which can hinder coupling reactions. Another persistent issue is the occurrence of side reactions, particularly racemization at the α-carbon of the activated amino acid. The use of N-Trityl protected amino acids can help mitigate some of these problems.
Racemization: The bulky nature of the N-Trityl group provides significant steric hindrance that can suppress racemization during peptide coupling. nih.gov Racemization often proceeds through the formation of an oxazolone (B7731731) intermediate, and the steric bulk of the trityl group can disfavor the formation or subsequent detrimental reactions of this intermediate. highfine.com While serine can be prone to racemization, the use of an N-Trityl protecting group is a strategy to minimize this side reaction. nih.govresearchgate.net
Side-Chain Reactions: During Fmoc-SPPS, the basic conditions used for Fmoc removal can lead to side reactions. For instance, cysteine can undergo elimination to form dehydroalanine (B155165), which can then react with piperidine. The use of a bulky Trityl protecting group on the side chain of cysteine has been shown to minimize this side product. peptide.com A similar elimination can occur with protected serine derivatives. While the N-Trityl group is on the α-amino group and not the side chain, its influence on the local environment and the mild deprotection conditions it allows can contribute to a cleaner synthesis with fewer side products.
Diketopiperazine Formation: The formation of diketopiperazines is a common side reaction in SPPS, especially at the dipeptide stage, leading to chain termination. One strategy to circumvent this is to couple an N-Trityl protected amino acid as the second residue. After coupling, the trityl group is removed with dilute TFA, yielding a protonated dipeptide-resin which is less prone to cyclization. peptide.com
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Spectroscopic Techniques for Structural Assignment and Conformational Analysis
Spectroscopic methods are indispensable for the unambiguous structural elucidation and conformational assessment of N-Trityl-L-serine methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D, Temperature-Dependent)
Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive information about the molecular structure of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments. The protons of the trityl group typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm). The methoxy (B1213986) group of the ester gives rise to a sharp singlet around 3.7 ppm. aocs.org The protons on the serine backbone, including the α-proton and the β-protons, resonate at specific chemical shifts, often coupled to each other, providing key structural information. The chemical shifts for the serine protons can be influenced by the solvent and temperature. For instance, in DMSO-d₆, the α-proton signal is observed, along with the signals for the β-protons. spectrabase.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. Key signals include those for the carbonyl carbon of the ester group (around 170 ppm), the carbons of the trityl group (in the aromatic region), the α-carbon, the β-carbon of the serine moiety, and the methoxy carbon.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, respectively. COSY spectra reveal the coupling between the α-proton and the β-protons of the serine backbone, while HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made from 1D NMR spectra.
Temperature-Dependent NMR: Variable temperature NMR studies can provide information on conformational dynamics, such as restricted rotation around single bonds, which may be present due to the bulky trityl group.
| ¹H NMR Chemical Shifts (ppm) in DMSO-d₆ | ¹³C NMR Chemical Shifts (ppm) |
| Proton | Chemical Shift (ppm) |
| Trityl-H | 7.2-7.5 (m) |
| Methoxy (-OCH₃) | ~3.7 (s) |
| α-H | Specific resonance |
| β-H₂ | Specific resonance |
| NH | Specific resonance |
Table 1: Representative NMR data for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands that confirm the presence of the ester, alcohol, and amine functionalities. nih.gov
A strong absorption band is typically observed around 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. researchgate.net The presence of the hydroxyl group (-OH) is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amine, part of the trityl-protected amino group, usually appears as a sharp to medium band around 3300-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the trityl group are observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic backbone appears below 3000 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| N-H Stretch (Amine) | 3300-3500 (sharp to medium) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| C=O Stretch (Ester) | 1735-1750 (strong) |
Table 2: Key IR absorption bands for this compound.
Chromatographic Analysis for Purity and Stereochemical Assessment
Chromatographic techniques are fundamental for determining the purity and assessing the stereochemical integrity of this compound.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and, crucially, the enantiomeric excess of this compound. Chiral stationary phases (CSPs) are employed to separate the L-enantiomer from any contaminating D-enantiomer. The choice of the chiral column and the mobile phase composition are critical for achieving baseline separation of the enantiomers. sigmaaldrich.com For instance, cyclofructan-based CSPs have shown effectiveness in separating various primary amine enantiomers, including amino acid esters. sigmaaldrich.com The retention times of the L- and D-enantiomers will differ, allowing for their quantification and the determination of the enantiomeric purity. Purity is often reported to be greater than 98.0% as determined by gas chromatography (GC) or titration. vwr.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of chemical reactions, such as the synthesis of this compound. spectrabase.com By spotting the reaction mixture on a TLC plate alongside the starting materials and the expected product, the formation of the product and the consumption of reactants can be visualized. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system. For this compound, a suitable mobile phase, often a mixture of a non-polar and a polar solvent, is used to achieve good separation of spots. Visualization can be achieved under UV light or by using a staining agent. chromatographyonline.com
X-ray Diffraction for Absolute Configuration Determination and Crystal Structure Analysis
In the absence of direct data, the crystallographic analysis of closely related compounds, such as L-serine methyl ester hydrochloride, offers insights into the expected structural features. A study on L-serine methyl ester hydrochloride revealed a monoclinic crystal system. While the trityl group in this compound would significantly alter the crystal packing and molecular conformation due to its steric bulk, the fundamental principles of using X-ray diffraction to determine the three-dimensional atomic arrangement would remain the same. A future crystallographic analysis of this compound would be anticipated to confirm the (S)-configuration, consistent with its derivation from L-serine.
Optical Rotation Measurements for Enantiopurity Determination
Optical rotation is a critical technique for assessing the enantiomeric purity of this compound, ensuring that the stereochemistry of the original L-serine is maintained throughout the synthesis and protection steps. The specific rotation is a characteristic physical property of a chiral compound and is directly proportional to the concentration of the sample and the path length of the polarimeter cell.
Commercially available this compound is typically specified with a high degree of enantiomeric purity, as indicated by its optical rotation value. The accepted value for the specific rotation of this compound is approximately +31° (c = 1 in methanol (B129727) at 20°C, using the D-line of a sodium lamp). sigmaaldrich.comsigmaaldrich.comscientificlabs.com This positive value indicates that it is dextrorotatory. By comparing the measured specific rotation of a synthesized batch to the value of the pure enantiomer, the enantiomeric excess (ee) can be calculated, providing a quantitative measure of its purity.
Table 1: Optical Rotation Data for this compound
| Parameter | Value | Conditions | Reference |
| Specific Rotation ([α]D) | +31° | c = 1 in methanol, 20°C | sigmaaldrich.comsigmaaldrich.comscientificlabs.com |
Electrochemical Analysis in Functionalized Derivatives
There is currently a notable lack of published research on the specific electrochemical analysis of functionalized derivatives of this compound. Electrochemical methods, such as cyclic voltammetry, could provide valuable information on the redox properties of such molecules.
Studies on other N-protected amino acids have demonstrated the utility of electrochemical techniques. For instance, research on N-nosyl-protected amino acids has shown that the protecting group can be cleaved electrochemically. While the trityl group is not typically removed via electrochemical means, the incorporation of electroactive moieties into derivatives of this compound could open avenues for the development of novel electrochemical sensors or for studying electron transfer processes in modified peptides. Future research in this area could involve the synthesis of ferrocene-conjugated or other redox-active derivatives of this compound and the investigation of their electrochemical behavior to probe their electronic properties and potential applications in areas such as biosensing or electro-organic synthesis.
Emerging Trends and Future Perspectives in N Trityl L Serine Methyl Ester Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-Trityl-L-serine methyl ester and its derivatives is undergoing a transformation driven by the principles of green chemistry. Traditional synthetic methods are being re-evaluated to reduce environmental impact, improve efficiency, and enhance safety.
A significant trend is the adoption of alternative energy sources, such as microwave irradiation, to accelerate reaction times and improve yields. For instance, in the synthesis of related peptidomimetic derivatives, microwave-assisted coupling reactions have been shown to be highly effective. ufms.br This approach often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. ufms.br
| Parameter | Conventional Method | Emerging Sustainable Method | Reference |
|---|---|---|---|
| Heating | Conventional Reflux/Heating | Microwave Irradiation | ufms.br |
| Solvents | Chlorinated Solvents (e.g., Dichloromethane) | Greener Alternatives (e.g., Dimethyl Carbonate) | ufms.br |
| Efficiency | Multi-step, with purification at each stage | One-pot synthesis, reduced number of steps | thieme-connect.com |
| Waste | Higher solvent and reagent waste | Reduced solvent volume and potential for catalyst recycling | ufms.br |
Expansion to New Chiral Building Blocks and Complex Scaffolds
The true potential of this compound is realized in its role as a versatile chiral precursor for synthesizing a diverse array of complex molecules and novel building blocks. Its stereochemistry is reliably transferred to subsequent products, making it invaluable in asymmetric synthesis.
One of the most powerful applications is its conversion into N-trityl aziridine-2-carboxylate (B8329488) methyl ester. researchgate.netacs.org This strained, three-membered ring is a highly reactive intermediate. Its regioselective ring-opening with various nucleophiles provides access to a multitude of enantiomerically pure derivatives. This strategy has been successfully employed in the solid-phase synthesis of Nβ-alkylated L-diaminopropionic acid (Dap) building blocks, which are important components of bioactive peptides. researchgate.net Similarly, these chiral aziridines serve as starting materials for the total synthesis of complex natural products like the tetrahydroisoquinoline (THIQ) alkaloids, which possess significant therapeutic potential. acs.org
Another key transformation involves converting N-Trityl-L-serine into a β-lactone. mostwiedzy.plresearchgate.net This intermediate can undergo further reactions, such as a stannoxane-mediated cyclotrimerization, to construct intricate macrocyclic scaffolds. mostwiedzy.pl This approach is elegantly demonstrated in the synthesis of the core trilactone skeleton of enterobactin (B1671361), a bacterial siderophore. mostwiedzy.plresearchgate.net The ability to build such complex, non-peptidic structures from a readily available amino acid derivative showcases the power of this chemical strategy. Researchers have also explored its conversion into other useful structures like cyclic sulfamidates. researchgate.net
| Derived Intermediate | Resulting Scaffold/Building Block | Significance | Reference |
|---|---|---|---|
| N-Trityl Aziridine-2-carboxylate | Nβ-alkylated L-diaminopropionic acids (Dap) | Building blocks for modified peptides | researchgate.net |
| N-Trityl Aziridine-2-carboxylate | Tetrahydroisoquinoline (THIQ) Alkaloids | Core structures of therapeutically active natural products | acs.org |
| N-Trityl-L-serine β-lactone | Enterobactin Trilactone Scaffold | Core of a bacterial iron-chelating agent (siderophore) | mostwiedzy.plresearchgate.net |
| This compound | α,β-Diamino Esters | Versatile chiral building blocks for peptidomimetics | acs.org |
Advanced Applications in Targeted Drug Discovery and Chemical Biology
The unique scaffolds derived from this compound are being leveraged for sophisticated applications in medicine and biology. The focus is shifting from simple synthesis to the creation of functional molecules designed for specific biological tasks.
A prominent example is the "Trojan Horse" strategy for drug delivery. mostwiedzy.pl By synthesizing the enterobactin scaffold from N-Trityl-L-serine, researchers can conjugate antibiotic drugs, like ciprofloxacin, to it. Bacteria recognize the siderophore and actively transport it across their cell membranes to acquire iron, unwittingly carrying the toxic drug inside. This targeted delivery mechanism can enhance drug efficacy and potentially overcome resistance. mostwiedzy.pl
In the realm of chemical biology, this compound is a starting point for creating novel molecular probes. For example, it has been used to synthesize ¹⁷O-labeled L-serine. cdnsciencepub.com The ¹⁷O isotope is NMR-active, allowing the labeled serine to be incorporated into proteins and used as a sensitive probe to study protein structure, dynamics, and function in ways not possible with standard isotopes. cdnsciencepub.com Another emerging area is its use in fragment-based drug discovery, where derivatives of the compound are used to build tethered libraries of small molecules to screen against biological targets. nih.gov Furthermore, its derivatives have been incorporated into N-ferrocenoyl peptides, which function as electrochemical biosensors for anion recognition, a key process in chemical biology. dcu.ie
| Application Area | Specific Use | Mechanism/Principle | Reference |
|---|---|---|---|
| Targeted Drug Delivery | Enterobactin-Ciprofloxacin Conjugates | "Trojan Horse" strategy using bacterial iron uptake pathways | mostwiedzy.pl |
| Chemical Biology Probes | Synthesis of ¹⁷O-labeled L-serine | Creation of NMR-active amino acids for protein structure-function studies | cdnsciencepub.com |
| Drug Discovery | Tethered Fragment Libraries | Scaffold for presenting small molecule fragments to biological targets | nih.gov |
| Biosensors | N-ferrocenoyl peptide derivatives | Electrochemical detection of anions via host-guest interactions | dcu.ie |
Integration into Materials Science and Supramolecular Chemistry
The utility of this compound is expanding beyond biology and medicine into the fields of materials science and supramolecular chemistry. The inherent chirality and functionality of the molecule make it an attractive monomer for creating advanced, functional materials.
One of the most direct applications is its use in the polymerization to create polyserine derivatives. evitachem.com These bio-based polymers are of interest for creating biodegradable materials, hydrogels, and functional surfaces for biomedical applications. The defined stereochemistry of the serine monomer can influence the secondary structure and macroscopic properties of the resulting polymer. Relatedly, building blocks derived from this compound can be used to synthesize branched peptides, which are precursors to novel biodegradable materials. scholaris.ca
In supramolecular chemistry, which focuses on non-covalent interactions, derivatives of this compound are being explored as components of host-guest systems. The synthesis of N-ferrocenoyl peptide derivatives that can selectively bind anions is a clear example. dcu.ie Here, the peptide backbone, derived from the serine unit, creates a specific cavity or set of hydrogen bond donors that interact with the guest anion, while the ferrocene (B1249389) unit provides an electrochemical readout of the binding event. The self-assembly of the enterobactin trilactone, formed from serine-derived β-lactones, is another manifestation of supramolecular principles, where three monomers organize into a specific, functional macrocycle. mostwiedzy.pl
| Field | Application | Description | Reference |
|---|---|---|---|
| Materials Science | Polyserine Derivatives | Used as a monomer for polymerization to create novel biopolymers. | evitachem.com |
| Materials Science | Biodegradable Materials | Precursor to branched peptides used in materials development. | scholaris.ca |
| Supramolecular Chemistry | Anion Sensors | Incorporated into ferrocene-peptide conjugates for electrochemical anion binding. | dcu.ie |
| Supramolecular Chemistry | Macrocycle Self-Assembly | Precursor to β-lactones that trimerize to form the enterobactin macrocycle. | mostwiedzy.pl |
Q & A
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are essential. NMR confirms the trityl group’s presence (aromatic protons at δ 7.2–7.4 ppm) and esterification (methyl ester at δ 3.6–3.8 ppm). GC-MS quantifies purity, as seen in biodiesel methyl ester analysis .
Q. How does the trityl group enhance stability in peptide synthesis compared to other protecting groups?
- Methodological Answer : The bulky trityl group sterically shields the amine, reducing side reactions like racemization. It is selectively removed under mild acidic conditions (e.g., HCl in methanol), preserving ester and acid-sensitive functionalities .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis of this compound for high yield and enantiopurity?
- Methodological Answer : The Taguchi method (orthogonal arrays) systematically tests parameters:
- Key factors : Catalyst concentration (most impactful), reaction temperature, alcohol-to-oil molar ratio .
- Optimization : For transesterification, potassium hydroxide (1.5 wt%) at 60°C and a 1:6 molar ratio improved rapeseed methyl ester yield to 96.7% . Adapt this for N-trityl-L-serine esterification, prioritizing catalyst screening.
Q. How do reaction conditions (e.g., solvent, catalyst) affect competing pathways like β-elimination in N-Trityl-L-serine derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while strong bases (e.g., KOH) risk β-elimination. Using mild bases (e.g., trimethylamine) and low temperatures (0–5°C) minimizes degradation. Evidence from enterobactin synthesis shows stannoxane templates suppress side reactions .
Q. What statistical approaches resolve contradictions in reported yields for this compound synthesis?
- Methodological Answer : Analysis of variance (ANOVA) identifies significant parameters. For example, catalyst concentration contributed 77.6% to rapeseed methyl ester yield variability . Compare literature methods (e.g., Shanzer’s 23% yield vs. optimized 64% yield ) by isolating variables like template use or catalyst type.
Q. How can computational modeling predict optimal reaction pathways for this compound derivatization?
- Methodological Answer : Density functional theory (DFT) calculates activation energies for steps like esterification or lactonization. For instance, modeling the Fukuyama-Mitsunobu reaction identifies electronic effects of o-nitrobenzenesulfonyl groups on nucleophile reactivity .
Analytical and Validation Questions
Q. What validation protocols ensure batch-to-batch consistency in this compound production?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) and GC-MS for methyl ester quantification .
- Enantiopurity : Chiral column chromatography or circular dichroism (CD) spectroscopy .
- Reproducibility : Three independent replicates under optimized conditions, as per Taguchi validation protocols .
Q. How do impurities (e.g., residual catalysts) impact downstream applications, and how are they mitigated?
- Methodological Answer : Residual KOH or stannoxanes can hydrolyze esters. Purification via silica gel chromatography (ethyl acetate/hexane) or aqueous washes (5% citric acid) removes acidic/basic impurities. ICP-MS detects trace metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
